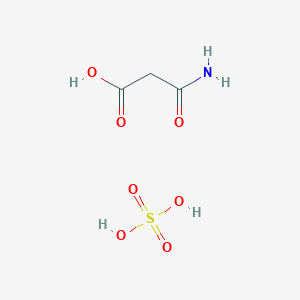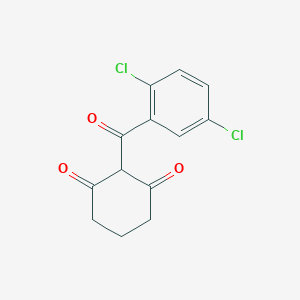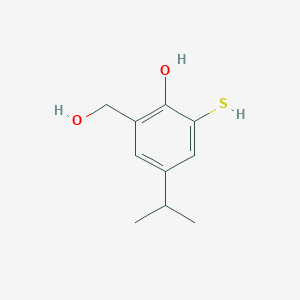
2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol is an organic compound characterized by the presence of hydroxymethyl, propan-2-yl, and sulfanyl groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative, which is then subjected to various chemical reactions to introduce the hydroxymethyl, propan-2-yl, and sulfanyl groups.
Hydroxymethylation: The phenol derivative undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide.
Thiol Addition: The sulfanyl group is introduced via thiol addition using thiourea and hydrochloric acid, followed by hydrolysis to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as recrystallization, distillation, and chromatography to isolate the desired compound.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfanyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of 2-(Carboxymethyl)-4-(propan-2-yl)-6-sulfanylphenol.
Reduction: Formation of 2-(Hydroxymethyl)-4-(propan-2-yl)-6-thiolphenol.
Substitution: Formation of 2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanyl-3-nitrophenol or 2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanyl-3-bromophenol.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of the phenol and sulfanyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol and sulfanyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, reducing inflammation.
Antimicrobial Action: The sulfanyl group can interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hydroxymethyl)-4-(methyl)-6-sulfanylphenol: Similar structure but with a methyl group instead of a propan-2-yl group.
2-(Hydroxymethyl)-4-(propan-2-yl)-6-thiolphenol: Similar structure but with a thiol group instead of a sulfanyl group.
2-(Hydroxymethyl)-4-(propan-2-yl)-6-methoxyphenol: Similar structure but with a methoxy group instead of a sulfanyl group.
Uniqueness
2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol is unique due to the combination of hydroxymethyl, propan-2-yl, and sulfanyl groups, which confer distinct chemical and biological properties. This unique combination makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
88661-21-6 |
|---|---|
Formule moléculaire |
C10H14O2S |
Poids moléculaire |
198.28 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-4-propan-2-yl-6-sulfanylphenol |
InChI |
InChI=1S/C10H14O2S/c1-6(2)7-3-8(5-11)10(12)9(13)4-7/h3-4,6,11-13H,5H2,1-2H3 |
Clé InChI |
UNOFDDWNSZBSRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)S)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzyl-N'-[2-(4-bromophenyl)-2-oxoethyl]urea](/img/structure/B14386320.png)
![2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14386321.png)
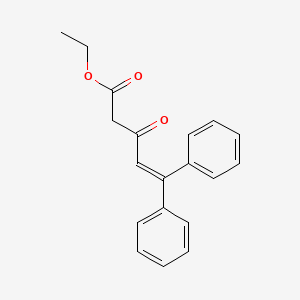
![(2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-yl)(trimethyl)silane](/img/structure/B14386343.png)
![Trisulfide, bis[(methylthio)methyl]](/img/structure/B14386353.png)

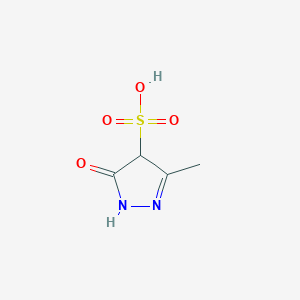
![2-{2-[(3-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14386370.png)
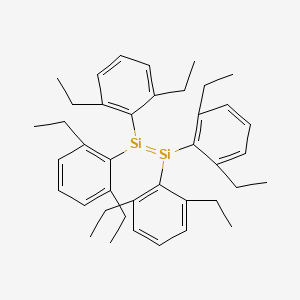


![Methyl 3-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl]propanoate](/img/structure/B14386386.png)
